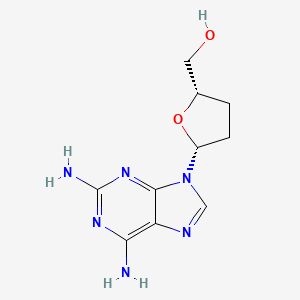
((2S,5R)-5-(2,6-Diamino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopurine 2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but contains modifications that make it a valuable tool in scientific research, particularly in the fields of virology and molecular biology. This compound has shown potential in inhibiting viral replication, making it a candidate for antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminopurine 2’,3’-dideoxyriboside typically involves the condensation of 2,6-diaminopurine with a protected form of 2’,3’-dideoxyribose. The reaction is usually carried out in the presence of a strong acid catalyst, such as trifluoroacetic acid, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diaminopurine 2’,3’-dideoxyriboside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Applications De Recherche Scientifique
2,6-Diaminopurine 2’,3’-dideoxyriboside has several applications in scientific research:
Molecular Biology: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Prebiotic Chemistry: Research suggests that it could have played a role in the formation of prebiotic RNA and DNA oligomers, enhancing the photostability of these structures under UV radiation.
Mécanisme D'action
The mechanism by which 2,6-Diaminopurine 2’,3’-dideoxyriboside exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication. The compound’s ability to repair cyclobutane pyrimidine dimers (CPDs) under prebiotic conditions highlights its potential role in enhancing the stability of genetic material .
Comparaison Avec Des Composés Similaires
2,6-Diaminopurine: A related compound that also shows potential in nucleic acid research.
2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.
Uniqueness: 2,6-Diaminopurine 2’,3’-dideoxyriboside is unique due to its dual functionality in both inhibiting viral replication and enhancing the photostability of nucleic acids. This dual role makes it a valuable compound in both modern and prebiotic chemistry research .
Propriétés
Numéro CAS |
107550-73-2 |
|---|---|
Formule moléculaire |
C10H14N6O2 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1 |
Clé InChI |
OABUIHOVHQHUAO-NTSWFWBYSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)N)N |
Key on ui other cas no. |
107550-73-2 |
Synonymes |
2,6-diaminopurine 2',3'-dideoxyriboside 2-amino-2',3'-dideoxyadenosine ddDAPR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















